![molecular formula C16H13ClN2O2 B2458605 N-[(2-Chlorophenyl)-cyanomethyl]-2-(4-hydroxyphenyl)acetamide CAS No. 1825646-62-5](/img/structure/B2458605.png)
N-[(2-Chlorophenyl)-cyanomethyl]-2-(4-hydroxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2-Chlorophenyl)-cyanomethyl]-2-(4-hydroxyphenyl)acetamide, also known as CCMA, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. CCMA belongs to the class of compounds known as amides and has been shown to possess a wide range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-[(2-Chlorophenyl)-cyanomethyl]-2-(4-hydroxyphenyl)acetamide is not fully understood. However, it is believed that N-[(2-Chlorophenyl)-cyanomethyl]-2-(4-hydroxyphenyl)acetamide exerts its anticancer effects by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. N-[(2-Chlorophenyl)-cyanomethyl]-2-(4-hydroxyphenyl)acetamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to inhibit the activity of histone deacetylase, an enzyme involved in the regulation of gene expression.
Effets Biochimiques Et Physiologiques
N-[(2-Chlorophenyl)-cyanomethyl]-2-(4-hydroxyphenyl)acetamide has been shown to possess a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of certain pro-inflammatory cytokines. N-[(2-Chlorophenyl)-cyanomethyl]-2-(4-hydroxyphenyl)acetamide has also been shown to possess antioxidant properties, which may be beneficial in the treatment of various diseases associated with oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
N-[(2-Chlorophenyl)-cyanomethyl]-2-(4-hydroxyphenyl)acetamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been extensively studied, and its mechanism of action is well understood. However, N-[(2-Chlorophenyl)-cyanomethyl]-2-(4-hydroxyphenyl)acetamide also has some limitations. It is a synthetic compound that may not accurately reflect the effects of natural compounds. It may also have off-target effects that need to be considered when interpreting experimental results.
Orientations Futures
There are several future directions for research on N-[(2-Chlorophenyl)-cyanomethyl]-2-(4-hydroxyphenyl)acetamide. One area of research is to further investigate its potential use as a drug candidate for the treatment of cancer. This could involve testing its efficacy in animal models and clinical trials. Another area of research is to investigate its potential use in the treatment of other diseases associated with inflammation and oxidative stress. Finally, further studies are needed to fully understand the mechanism of action of N-[(2-Chlorophenyl)-cyanomethyl]-2-(4-hydroxyphenyl)acetamide and its potential off-target effects.
Méthodes De Synthèse
The synthesis of N-[(2-Chlorophenyl)-cyanomethyl]-2-(4-hydroxyphenyl)acetamide involves the reaction of 2-(4-hydroxyphenyl)acetic acid with 2-chlorobenzyl cyanide in the presence of a catalyst such as triethylamine. The reaction is carried out under reflux conditions for several hours to yield N-[(2-Chlorophenyl)-cyanomethyl]-2-(4-hydroxyphenyl)acetamide as a white crystalline solid. The purity of N-[(2-Chlorophenyl)-cyanomethyl]-2-(4-hydroxyphenyl)acetamide can be further improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
N-[(2-Chlorophenyl)-cyanomethyl]-2-(4-hydroxyphenyl)acetamide has been extensively studied for its potential use in various scientific research applications. One of the major areas of research has been its use as a potential drug candidate for the treatment of cancer. N-[(2-Chlorophenyl)-cyanomethyl]-2-(4-hydroxyphenyl)acetamide has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Propriétés
IUPAC Name |
N-[(2-chlorophenyl)-cyanomethyl]-2-(4-hydroxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c17-14-4-2-1-3-13(14)15(10-18)19-16(21)9-11-5-7-12(20)8-6-11/h1-8,15,20H,9H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYMFOTVVKBWJFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C#N)NC(=O)CC2=CC=C(C=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-Chlorophenyl)(cyano)methyl]-2-(4-hydroxyphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

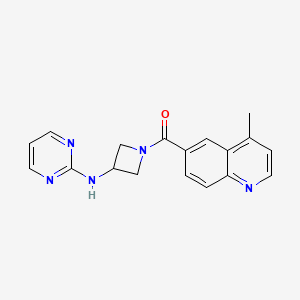

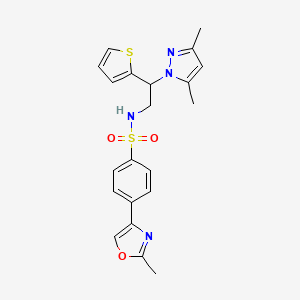
![{6-Oxaspiro[3.4]octan-7-yl}methanamine hydrochloride](/img/structure/B2458529.png)
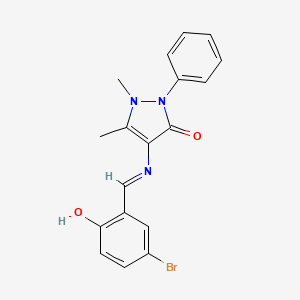
![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-benzoylbenzamide](/img/structure/B2458532.png)
![2-(pyridin-3-ylmethyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B2458533.png)
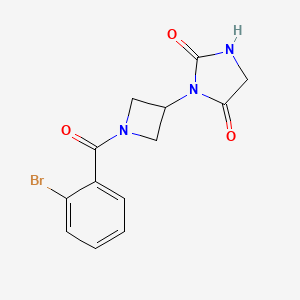

![2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2458536.png)
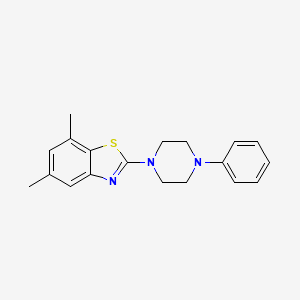
![(E)-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(furan-2-yl)acrylamide](/img/structure/B2458538.png)
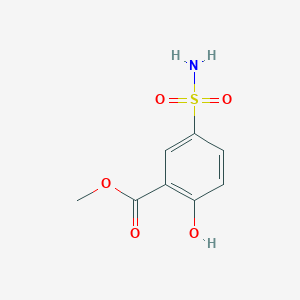
![6-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2458545.png)